![molecular formula C8H15NO B13533562 1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B13533562.png)
1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-Methyl-2-oxabicyclo[221]heptan-1-yl}methanamine is a bicyclic amine compound with a unique structure that includes an oxabicycloheptane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as 3-methyl-2-oxabicyclo[2.2.1]heptane.
Amination: The bicyclic precursor undergoes an amination reaction, where an amine group is introduced. This can be achieved using reagents like ammonia or amines under specific conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for continuous production and better control over reaction parameters.
Catalysts: The use of catalysts can enhance the efficiency of the amination reaction.
Automated Purification Systems: These systems can streamline the purification process, ensuring consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives such as ketones or alcohols.
Reduction: Reduced amines or hydrocarbons.
Substitution: Substituted amines or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors in biological systems, leading to a physiological response.
Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: Modulate signal transduction pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine: A similar compound with an additional methyl group.
1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl}methanamine: A structural isomer with the amine group at a different position.
Uniqueness
1-{3-Methyl-2-oxabicyclo[221]heptan-1-yl}methanamine is unique due to its specific bicyclic structure and the position of the amine group
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
(3-methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-6-7-2-3-8(4-7,5-9)10-6/h6-7H,2-5,9H2,1H3 |
InChI-Schlüssel |
ZBTUYDJAQVWUAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CCC(C2)(O1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


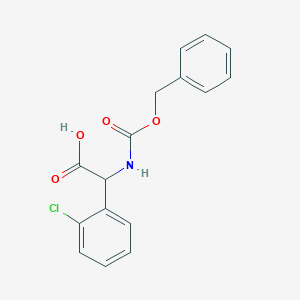
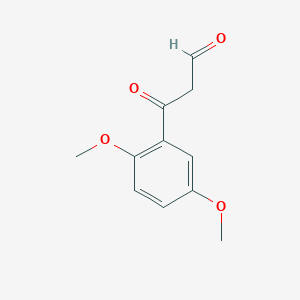
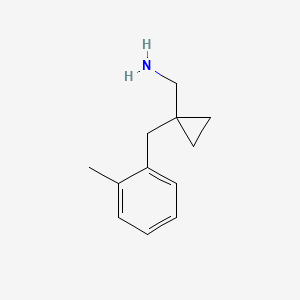
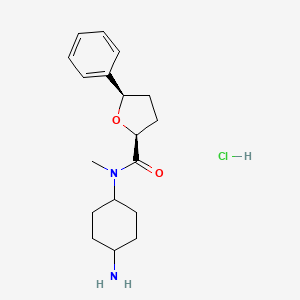
![1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13533520.png)
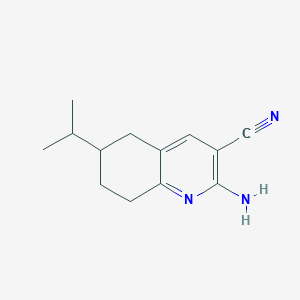


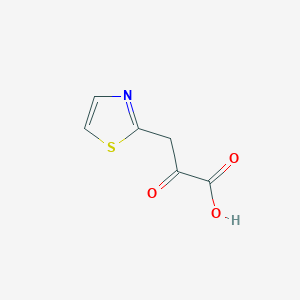
![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13533535.png)

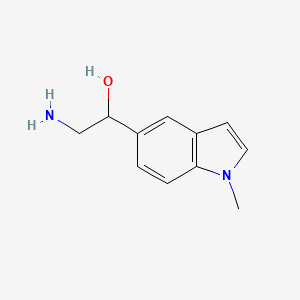

![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13533559.png)
